molecular formula C17H19N5S B8540546 N-[4-(2,4-Dimethyl-thiazol-5-YL)-pyrimidin-2-YL]-N',N'-dimethyl-benzene-1,4-diamine

N-[4-(2,4-Dimethyl-thiazol-5-YL)-pyrimidin-2-YL]-N',N'-dimethyl-benzene-1,4-diamine

Cat. No.: B8540546
M. Wt: 325.4 g/mol
InChI Key: FGGSNQOBRJVAKL-UHFFFAOYSA-N
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Description

N-[4-(2,4-DIMETHYL-THIAZOL-5-YL)-PYRIMIDIN-2-YL]-N’,N’-DIMETHYL-BENZENE-1,4-DIAMINE is an organic compound belonging to the class of 2,4,5-trisubstituted thiazoles This compound is characterized by its complex structure, which includes a thiazole ring, a pyrimidine ring, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-DIMETHYL-THIAZOL-5-YL)-PYRIMIDIN-2-YL]-N’,N’-DIMETHYL-BENZENE-1,4-DIAMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, dimethylamine, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-DIMETHYL-THIAZOL-5-YL)-PYRIMIDIN-2-YL]-N’,N’-DIMETHYL-BENZENE-1,4-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(2,4-DIMETHYL-THIAZOL-5-YL)-PYRIMIDIN-2-YL]-N’,N’-DIMETHYL-BENZENE-1,4-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,4-DIMETHYL-THIAZOL-5-YL)-PYRIMIDIN-2-YL]-N’,N’-DIMETHYL-BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 2 and cyclin-A2, which are crucial for cell cycle regulation . By binding to these targets, the compound can modulate cellular processes and exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,4-DIMETHYL-THIAZOL-5-YL)-PYRIMIDIN-2-YL]-N’,N’-DIMETHYL-BENZENE-1,4-DIAMINE is unique due to its specific combination of thiazole, pyrimidine, and benzene rings, which confer distinct chemical and biological properties. Its ability to inhibit cyclin-dependent kinases sets it apart from other similar compounds.

Properties

Molecular Formula

C17H19N5S

Molecular Weight

325.4 g/mol

IUPAC Name

1-N-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C17H19N5S/c1-11-16(23-12(2)19-11)15-9-10-18-17(21-15)20-13-5-7-14(8-6-13)22(3)4/h5-10H,1-4H3,(H,18,20,21)

InChI Key

FGGSNQOBRJVAKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NC(=NC=C2)NC3=CC=C(C=C3)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-dimethylamino-1-(2,4-dimethyl-thiazol-5-yl)-propenone (0.95 mmol, 0.19 g) and N-(4-dimethylamino-phenyl)-guanidine (2 mmol) in 2-methoxylethanol (5 mL) was added NaOH (40 mg). The reaction mixture was heated at 120° C. for 18 h. The solvent was evaporated and the residue was purified by chromatography, using EtOAc/PE to afford N,N-dimethyl-N′-{4-(2,4-dimethyl-thiazol-5-yl)-pyrimidin-2-yl}-benzene-1,4-diamine {119} (74 mg) as a reddish-brown solid. 1H-NMR (300 MHz, d6-DMSO) δ2.62 (s, 3H, CH3), 2.65 (s, 3H, CH3), 2.86 (s, 6H, CH3), 6.73 (m, 2H, Ph-H), 6.97 (d, 1H, J=5.1 Hz, pyrimidinyl-H), 7.56 (m, 2H, Ph-H), 8.44 (d, 1H, J=5.0 Hz, pyrimidinyl-H), 9.33 (s, 1H, NH). DE MALDI-TOF MS: {M+H}+=329.51 (C17H19N5S requires 325.43).
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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